1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine
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Overview
Description
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is a complex organic compound with the molecular formula C32H44N4O6S2 and a molecular weight of 644.85 g/mol . This compound features a piperazine core substituted with two benzoyl groups, each containing a 3,5-dimethylpiperidin-1-yl sulfonyl moiety. It is primarily used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of piperazine with 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline: A related compound with similar structural features.
1,4-Bis(3-aminopropyl)piperazine: Another piperazine derivative with different substituents.
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: A compound with a similar piperazine core but different functional groups.
Uniqueness
1,4-bis({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl})piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual benzoyl groups with sulfonyl linkages make it particularly versatile in various applications, distinguishing it from other piperazine derivatives.
Properties
IUPAC Name |
[4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N4O6S2/c1-23-17-24(2)20-35(19-23)43(39,40)29-9-5-27(6-10-29)31(37)33-13-15-34(16-14-33)32(38)28-7-11-30(12-8-28)44(41,42)36-21-25(3)18-26(4)22-36/h5-12,23-26H,13-22H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGMKYHCYZZZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CC(CC(C5)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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